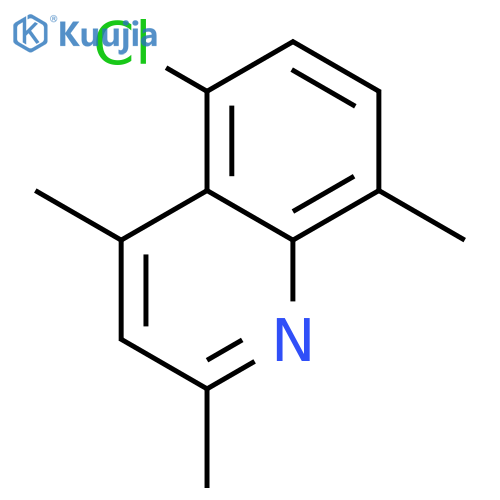Cas no 105908-43-8 (Quinoline,5-chloro-2,4,8-trimethyl-)

105908-43-8 structure
商品名:Quinoline,5-chloro-2,4,8-trimethyl-
CAS番号:105908-43-8
MF:C12H12ClN
メガワット:205.683382034302
MDL:MFCD00272444
CID:126901
PubChem ID:17040078
Quinoline,5-chloro-2,4,8-trimethyl- 化学的及び物理的性質
名前と識別子
-
- Quinoline,5-chloro-2,4,8-trimethyl-
- 5-CHLORO-2,4,8-TRIMETHYLQUINOLINE
- 5-Chlor-2,4,8-trimethyl-chinolin
- 5-chloro-2,4,8-trimethyl-quinoline
- 5-CHLORO-4,8-DIMETHYLQUINALDINE
- Quinoline,5-chloro-2,4,8-trimethyl
- MFCD00272444
- DTXSID80589207
- AB05702
- 105908-43-8
- FT-0620232
- AKOS022889347
-
- MDL: MFCD00272444
- インチ: InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3
- InChIKey: QOEBXFHTABSRPK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C)=C2C=1C(C)=CC(C)=N2
計算された属性
- せいみつぶんしりょう: 205.06600
- どういたいしつりょう: 205.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- PSA: 12.89000
- LogP: 3.81340
Quinoline,5-chloro-2,4,8-trimethyl- セキュリティ情報
Quinoline,5-chloro-2,4,8-trimethyl- 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoline,5-chloro-2,4,8-trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB213744-1 g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 1g |
€271.10 | 2022-06-11 | ||
| abcr | AB213744-5 g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 5g |
€768.80 | 2022-06-11 | ||
| abcr | AB213744-2,5 g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 2,5 g |
€476.50 | 2022-06-11 | ||
| abcr | AB213744-10g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 10g |
€1325.50 | 2024-04-20 | ||
| 1PlusChem | 1P0085EL-2.5g |
Quinoline,5-chloro-2,4,8-trimethyl- |
105908-43-8 | 95% | 2.5g |
$326.00 | 2023-12-26 | |
| Apollo Scientific | OR309459-1g |
5-Chloro-2,4,8-trimethylquinoline |
105908-43-8 | 1g |
£201.00 | 2025-02-20 | ||
| abcr | AB213744-10 g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 10g |
€1,234.90 | 2022-06-11 | ||
| abcr | AB213744-5g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 5g |
€824.00 | 2024-04-20 | ||
| abcr | AB213744-2.52,5g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 2.52,5g |
€509.50 | 2024-04-20 | ||
| abcr | AB213744-1g |
5-Chloro-2,4,8-trimethylquinoline; . |
105908-43-8 | 1g |
€288.50 | 2024-04-20 |
Quinoline,5-chloro-2,4,8-trimethyl- 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
105908-43-8 (Quinoline,5-chloro-2,4,8-trimethyl-) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
